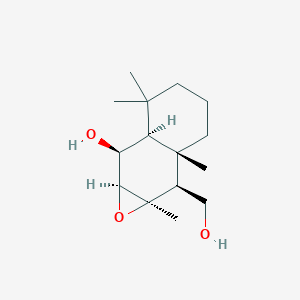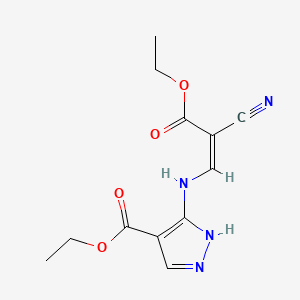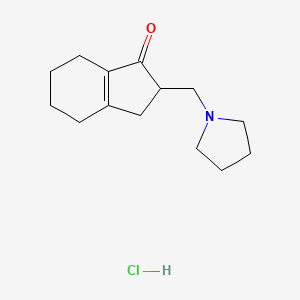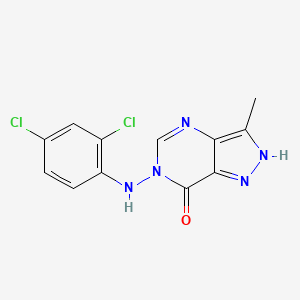
Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, methyl ester
- Carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, ethyl ester
Uniqueness
The uniqueness of carbamic acid, ((1S)-3-amino-1-((((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-3-oxopropyl)-, phenylmethyl ester lies in its specific molecular structure, which imparts distinct reactivity and potential applications compared to similar compounds. Its unique combination of functional groups and stereochemistry makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
128111-41-1 |
|---|---|
Formule moléculaire |
C35H43N5O6 |
Poids moléculaire |
629.7 g/mol |
Nom IUPAC |
benzyl N-[(2S)-4-amino-1-[[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-2,3-dihydroindol-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H43N5O6/c1-35(2,3)39-33(44)29-19-25-16-10-11-17-28(25)40(29)21-30(41)26(18-23-12-6-4-7-13-23)37-32(43)27(20-31(36)42)38-34(45)46-22-24-14-8-5-9-15-24/h4-17,26-27,29-30,41H,18-22H2,1-3H3,(H2,36,42)(H,37,43)(H,38,45)(H,39,44)/t26-,27-,29-,30+/m0/s1 |
Clé InChI |
MXCOYRUYDHQOKZ-ZSEJKAPFSA-N |
SMILES isomérique |
CC(C)(C)NC(=O)[C@@H]1CC2=CC=CC=C2N1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)OCC4=CC=CC=C4)O |
SMILES canonique |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2N1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)OCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















